molecular formula C21H36O2 B073081 methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate CAS No. 1438-55-7

methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate

Cat. No. B073081
CAS RN: 1438-55-7
M. Wt: 320.5 g/mol
InChI Key: LWPPDVAQDDYKML-QUJKESNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques and Applications

  • Methylbenzoates, including derivatives similar to the chemical , have been synthesized using Pd(0)-mediated rapid cross-coupling reactions, which are significant in radiochemical applications (Takashima-Hirano et al., 2012).

  • Compounds structurally related to methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate have been isolated from natural sources like Leonurus japonicus, indicating potential applications in natural product chemistry and pharmacognosy (Liu et al., 2014).

  • Research has been conducted on the synthesis of related compounds for potential applications in organic synthesis and material science (Collins & Jacobs, 1986).

Advanced Chemical Synthesis and Analysis

  • Studies have focused on synthesizing and analyzing complex isodrimene sesquiterpenes, which share structural similarities with the chemical , highlighting the role of such compounds in advanced chemical synthesis and analysis (Otaka & Araya, 2013).

  • Research has been conducted on the total synthesis of complex molecules like dysideapalaunic acid, utilizing similar structural components, which is significant in the field of synthetic chemistry and drug development (Hagiwara & Uda, 1991).

Catalytic Processes and Chemical Transformations

  • Studies have explored the catalytic conversions of related compounds on silica-alumina catalysts, indicating the importance of such chemicals in understanding catalytic processes and chemical transformations (Dimitrov & Ignatiev, 1967).

  • Research on the synthesis of similar compounds using baker’s yeast-catalyzed asymmetric reduction points to innovative methods in chemical synthesis and the development of chiral compounds (Katoh et al., 2006).

properties

CAS RN

1438-55-7

Product Name

methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate

InChI

InChI=1S/C21H36O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h9,15,17-18H,7-8,10-14H2,1-6H3/t15-,17-,18-,21+/m0/s1

InChI Key

LWPPDVAQDDYKML-QUJKESNLSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@H]1CC[C@H](C)CC(=O)OC)(CCCC2(C)C)C

SMILES

CC1=CCC2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate
Reactant of Route 2
Reactant of Route 2
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate
Reactant of Route 3
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate
Reactant of Route 4
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate
Reactant of Route 5
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate
Reactant of Route 6
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate

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